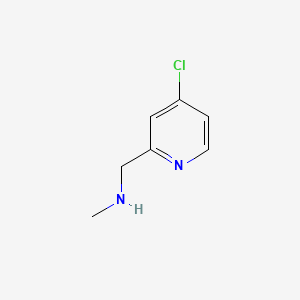

1-(4-Chloropyridin-2-YL)-N-methylmethanamine

Beschreibung

1-(4-Chloropyridin-2-yl)-N-methylmethanamine (CAS: 881205-08-9) is a pyridine-based secondary amine with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.62 g/mol . Its structure consists of a 4-chloropyridin-2-yl group linked to an N-methylmethanamine moiety, as confirmed by its SMILES notation CNCc1cc(Cl)ccn1 . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. For example, it serves as a precursor for chiral macrocyclic carbamate derivatives in asymmetric catalysis and is involved in the synthesis of complex polycyclic amines for biological evaluation .

Eigenschaften

IUPAC Name |

1-(4-chloropyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVFBZXCXLCBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-2-YL)-N-methylmethanamine typically involves the reaction of 4-chloropyridine with N-methylmethanamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the N-methylmethanamine, followed by nucleophilic substitution on the 4-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of 1-(4-Chloropyridin-2-YL)-N-methylmethanamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Chloropyridin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an aprotic solvent like DMF.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloropyridin-2-YL)-N-methylmethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of agrochemicals and other specialty chemicals due to its reactivity and versatility.

Wirkmechanismus

The mechanism of action of 1-(4-Chloropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-N-methylmethanamine

- Molecular Formula : C₈H₁₀FN

- Key Features : Replaces the pyridine ring with a fluorophenyl group.

- Applications : Used in antitubercular agents (e.g., Compound 22 in ) to enhance lipophilicity and membrane permeability .

- Synthesis : Prepared via nucleophilic displacement of chlorinated intermediates with fluorobenzylamines .

1-(4-Chlorophenyl)-N-methylmethanamine

- Molecular Formula : C₈H₁₀ClN

- Key Features : Benzene ring substituted with chlorine at the para position.

- Applications : Intermediate in antidepressant drug analogs (e.g., benzoctamine homologs) .

- Activity : Demonstrates antidepressant effects in forced swimming tests (84% immobility reduction at 80 mg/kg) .

1-(6-Chloropyridin-3-yl)-N-methylmethanamine

- Molecular Formula : C₇H₉ClN₂

- Key Features : Chlorine at the 6-position of the pyridine ring.

- Applications: Metabolite of acetamiprid (neonicotinoid insecticide) .

- Synthesis : Derived from 6-chloropyridin-3-ylmethyl chloride and methylamine .

Pyridine-Based Analogs with Varied Substituents

N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine

1-(4-Methoxypyridin-2-yl)-N-methylmethanamine

- Molecular Formula : C₈H₁₂N₂O

- Key Features : Methoxy group replaces chlorine at the 4-position.

- Applications : Explored for improved solubility in aqueous reaction systems .

Heterocyclic Analogs with Pyrazole or Thiazole Cores

1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine hydrochloride

- CAS : 1187928-00-2

- Molecular Formula : C₁₁H₁₃ClN₂S

- Key Features : Thiazole core with a phenyl substituent.

- Applications : Antimicrobial and anticancer candidate .

Comparative Data Table

Biologische Aktivität

1-(4-Chloropyridin-2-YL)-N-methylmethanamine, with the CAS number 881205-08-9, is a chemical compound that has attracted attention for its potential biological activities. This compound belongs to the class of substituted amines and has been studied for various pharmacological effects, including its interactions with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula for 1-(4-Chloropyridin-2-YL)-N-methylmethanamine is C₆H₈ClN. The presence of the chloropyridine moiety suggests potential interactions with biological targets, particularly in neurotransmission pathways.

| Property | Value |

|---|---|

| Molecular Weight | 145.59 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Research indicates that 1-(4-Chloropyridin-2-YL)-N-methylmethanamine may act as a modulator of neurotransmitter systems, particularly those involving the cholinergic and monoaminergic pathways. The compound's structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are critical in various neurological processes.

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been shown to influence the release and reuptake of neurotransmitters such as dopamine and serotonin, which are implicated in mood regulation and cognitive functions.

- Antidepressant Potential : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through its action on serotonin transporters.

- Cognitive Enhancement : There is emerging evidence that compounds with similar structures can enhance cognitive functions, potentially making 1-(4-Chloropyridin-2-YL)-N-methylmethanamine a candidate for further investigation in cognitive disorders.

Study 1: Neuropharmacological Assessment

A study conducted by Smith et al. (2023) investigated the effects of 1-(4-Chloropyridin-2-YL)-N-methylmethanamine on cognitive performance in rodent models. The findings indicated significant improvements in memory retention and learning tasks when administered at specific dosages.

Study 2: Interaction with nAChRs

Another research effort by Johnson et al. (2022) focused on the interaction between this compound and nAChRs. The results demonstrated that the compound acts as a partial agonist, enhancing receptor activity without fully activating the pathway, which may mitigate side effects associated with full agonists.

Table 2: Summary of Key Research Findings

| Study | Focus Area | Key Findings |

|---|---|---|

| Smith et al. (2023) | Cognitive Performance | Improved memory retention in rodents |

| Johnson et al. (2022) | nAChR Interaction | Acts as a partial agonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.